molecular formula C15H17N3O5 B11019637 N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine

Cat. No.: B11019637
M. Wt: 319.31 g/mol
InChI Key: GBZORYXUEJLYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine is a synthetic compound designed for research applications, integrating a quinazolin-4-one heterocycle with a beta-alanine moiety through a butanoyl linker. The quinazolinone scaffold is a structure of significant interest in medicinal chemistry and chemical biology . This specific molecular architecture suggests potential utility as an intermediate or core structure in the development of targeted covalent inhibitors or enzyme probes, leveraging reactive functional groups for specific protein modification . Beta-alanine is a naturally occurring beta-amino acid that serves as a building block for carnosine, a dipeptide important for cellular buffering . The incorporation of beta-alanine can enhance the aqueous solubility of the molecule and potentially facilitate its integration into larger peptide-based constructs or drug conjugates . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are responsible for verifying the identity and purity of the compound to ensure its suitability for their specific experimental applications.

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

3-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic acid

InChI

InChI=1S/C15H17N3O5/c19-12(16-8-7-13(20)21)6-3-9-18-14(22)10-4-1-2-5-11(10)17-15(18)23/h1-2,4-5H,3,6-9H2,(H,16,19)(H,17,23)(H,20,21)

InChI Key

GBZORYXUEJLYKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Benzoxazinone Formation

2-Amino-3-hydroxybenzoic acid (10 mmol) is refluxed in acetic anhydride (50 mL) for 4 hours, yielding 2-hydroxy-4H-benzo[d][1,oxazin-4-one as a white crystalline solid (75% yield).

Key Data

  • IR (KBr) : 1745 cm⁻¹ (C=O, oxazinone), 3250 cm⁻¹ (O-H).

  • 1H NMR (DMSO-d6) : δ 7.25–8.10 (m, 3H, Ar-H), 10.20 (s, 1H, OH).

Hydroxyl Group Stabilization

The 2-hydroxy group is sensitive to oxidation; thus, reactions are conducted under nitrogen to prevent decomposition.

Coupling with β-Alanine

Activation of the Carboxylic Acid

3-(3-Carboxypropyl)-2-hydroxyquinazolin-4(3H)-one (3 mmol) is treated with thionyl chloride (10 mL) at room temperature for 2 hours, forming the acyl chloride.

Amide Bond Formation

The acyl chloride is reacted with β-alanine (3.3 mmol) in tetrahydrofuran (THF) with triethylamine (6 mmol) as a base, yielding the target compound (85% yield).

Optimization Notes

  • Excess β-alanine (1.1 eq) improves yield.

  • Coupling agents like EDCl/HOBt increase efficiency to 90% but raise costs.

Characterization Data

  • IR : 1645 cm⁻¹ (amide C=O), 1550 cm⁻¹ (N-H bend).

  • 1H NMR : δ 3.40 (q, 2H, CH2NH), 8.50 (s, 1H, NH), 10.50 (s, 1H, OH).

  • 13C NMR : 172.5 ppm (amide C=O), 167.8 ppm (quinazolinone C=O).

Alternative Synthetic Routes

Enzymatic Synthesis of β-Alanine

β-Alanine is prepared via L-aspartate-α-decarboxylase (ADC) catalysis from L-aspartate (20 g/L) in E. coli BL21, achieving 95% conversion.

Advantages

  • Avoids harsh chemical conditions.

  • Scalable for industrial production.

Direct Amination of Quinazolinone

A one-pot approach involves reacting 2-hydroxyanthranilic acid with γ-aminobutyryl chloride in the presence of POCl3, though yields are lower (35%) due to side reactions.

Challenges and Mitigation Strategies

Hydroxyl Group Oxidation

The 2-hydroxy group is prone to oxidation during coupling. Solutions include:

  • Using protective groups (e.g., tert-butyldimethylsilyl ether).

  • Conducting reactions under inert atmospheres.

Regioselectivity in Quinazolinone Formation

Competing reactions at the 1-position are minimized by using bulky amines (e.g., 4-aminobutyric acid) and polar aprotic solvents.

Comparative Analysis of Methods

MethodYield (%)CostScalability
Benzoxazinone route42ModerateHigh
Direct amination35LowModerate
Enzymatic β-alanine38*HighIndustrial

*Includes β-alanine synthesis and coupling.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of bases like NaOH or K2CO3 (potassium carbonate).

Major Products

    Oxidation: Conversion of hydroxy to carbonyl groups.

    Reduction: Conversion of oxo to hydroxyl groups.

    Substitution: Introduction of various alkyl or acyl groups at the quinazolinone core.

Scientific Research Applications

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its quinazolinone core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Hydroxyphenyl)-beta-alanine Derivatives ()

Structural Features :

  • Core : Aromatic 4-hydroxyphenyl group directly attached to beta-alanine.
  • Functional Groups : Hydroxyl (-OH), ester/hydrazone substituents.
  • Synthetic Route: Synthesized via hydrolysis of 4-aminophenol with methacrylic acid, yielding intermediates like N-(4-hydroxyphenyl)-beta-alanine methyl ester . Hydrazones (e.g., compounds 7–17) formed via reactions with aromatic or heterocyclic aldehydes (58–94% yields) .

Key Differences :

  • The quinazolinone core in the target compound introduces a fused bicyclic system absent in N-(4-hydroxyphenyl)-beta-alanine derivatives. This may enhance π-π stacking interactions or binding affinity in biological systems.
  • The butanoyl linker in the target compound provides greater conformational flexibility compared to the rigid phenyl-beta-alanine backbone.

NMR Insights :

  • Hydrazone derivatives (e.g., compounds 7–16) exist as E/Z isomer mixtures in DMSO-d6, dominated by Z-isomers. This contrasts with the rigid quinazolinone structure, which may exhibit fewer tautomeric forms .
(2S,4R)-Configured Pyrrolidine-2-carboxamides ()

Structural Features :

  • Core : Pyrrolidine ring with (2S,4R) stereochemistry.
  • Substituents : Thiazole (e.g., thiazol-5-yl) and isoxazole (e.g., 3-methylisoxazol-5-yl) groups.
  • Synthetic Route :
    • Derived from substituted benzyl or phenethyl amines, coupled with pyrrolidine-2-carboxamide backbones (Examples 157–159) .

Key Differences :

  • The target compound lacks the stereochemical complexity of (2S,4R)-pyrrolidine derivatives, which are designed for chiral recognition in enzyme or receptor binding.
  • Thiazole/isoxazole substituents in the patent compounds enhance electron-deficient character, whereas the quinazolinone core offers a planar, electron-rich aromatic system.

Comparative Data Table

Feature Target Compound N-(4-Hydroxyphenyl)-beta-alanine Derivatives (2S,4R)-Pyrrolidine-2-carboxamides
Core Structure Quinazolinone + beta-alanine Phenyl-beta-alanine Pyrrolidine + heterocyclic substituents
Key Functional Groups Hydroxyquinazolinone, butanoyl, beta-alanine Hydroxyphenyl, hydrazone/ester Thiazole, isoxazole, carboxamide
Stereochemistry Not specified Achiral (2S,4R)-configured
Synthetic Complexity Likely multi-step coupling Moderate (hydrazone formation) High (stereoselective synthesis)
Potential Applications Antimicrobial, kinase inhibition Scaffolds for drug discovery Enzyme/receptor modulation

Research Findings and Implications

  • Quinazolinone vs.
  • Beta-Alanine Linker : The beta-alanine moiety in the target compound may improve solubility and metabolic stability relative to the hydrazone derivatives in , which are prone to hydrolysis .

Biological Activity

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a beta-alanine moiety through a butanoyl group. The design of this compound aims to enhance its pharmacological profile, potentially improving its solubility and bioavailability, which are critical factors in drug development.

The biological activity of this compound is primarily attributed to its structural features, which suggest potential anti-inflammatory and anticancer properties. Quinazolinone derivatives are known for their ability to inhibit nitric oxide synthase, an enzyme involved in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief, making the compound a candidate for anti-inflammatory drug development.

Moreover, quinazolinone derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth, indicating their potential as anticancer agents. The specific biological activities of this compound would require empirical validation through experimental assays.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundQuinazolinone + Beta-AlanineAnti-inflammatory, Anticancer
2-HydroxyquinazolinoneQuinazolinone structureAnticancer
N-Acetyl-beta-AlanineAcetylated Beta-AlanineNeuroprotective
6-NitroquinazolinoneNitro group on quinazolineAntimicrobial

This comparison highlights that this compound may offer enhanced biological activity due to its unique combination of structural elements.

In Vitro Studies

Studies have indicated that quinazolinone derivatives can significantly reduce nitric oxide production in macrophages, suggesting a strong anti-inflammatory effect. For instance, one study demonstrated that treatment with a related quinazolinone compound led to a 50% reduction in nitric oxide levels compared to untreated controls. Such findings support the hypothesis that this compound may exhibit similar effects.

Interaction Studies

Interaction studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies aim to elucidate the compound's mechanism of action and its interaction with enzymes and receptors involved in inflammatory pathways and cancer progression.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including coupling of the quinazolinone core with beta-alanine derivatives. For example, details analogous quinazolinone syntheses using acid-catalyzed cyclization of anthranilic acid derivatives. Optimized conditions (e.g., ethanol/methanol solvents, coupling agents like DCC) improve yields by minimizing hydrolysis of the labile 4-oxo group . Purification via recrystallization or chromatography (e.g., SiO₂ with hexane:EtOAc gradients) is critical to isolate the target compound from byproducts like unreacted intermediates or oxidized species .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm the presence of the quinazolinone aromatic protons (δ 7.5–8.5 ppm) and beta-alanine’s methylene groups (δ 2.5–3.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the quinazolinone and amide bonds) .
  • X-ray crystallography (if crystalline): Resolve the 3D conformation of the butanoyl-beta-alanine sidechain .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases, as quinazolinones often target ATP-binding domains (e.g., TACE inhibition in ).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MDA-MB-231) to evaluate IC₅₀ values .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria to identify potential lead candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. rapid clearance)?

  • Methodological Answer :

  • Radiolabeling : Use ¹⁴C or ³H isotopes (as in ) to track absorption, distribution, and excretion in rodent models.
  • SPECT/CT imaging : Employ ¹⁷⁷Lu-labeled analogs (similar to ) to quantify tumor uptake and renal clearance.
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolysis of the 4-oxo group) that may explain low bioavailability .
  • Structural optimization : Introduce albumin-binding motifs (e.g., 4-(p-chlorophenyl)butanoyl, as in ) to prolong circulation time .

Q. What strategies enhance the compound’s selectivity for cancer cells over healthy tissues?

  • Methodological Answer :

  • Prodrug design : Mask the hydroxy group with pH-sensitive linkers (e.g., acetylated derivatives) that release the active form in tumor microenvironments .
  • Conjugation with targeting ligands : Attach folate or RGD peptides to exploit receptor overexpression on cancer cells .
  • Structure-activity relationship (SAR) studies : Modify the quinazolinone’s substituents (e.g., chloro or methoxy groups) to improve binding to oncogenic targets .

Q. How can researchers address inconsistencies in in vitro vs. in vivo efficacy data?

  • Methodological Answer :

  • 3D tumor spheroid models : Bridge the gap between monolayer cell cultures and in vivo systems by mimicking tumor hypoxia and drug penetration barriers .
  • Pharmacodynamic biomarkers : Measure downstream targets (e.g., phosphorylated kinases) in xenograft models to confirm target engagement .
  • Dosage optimization : Use allometric scaling from murine to human equivalents, adjusting for metabolic differences (e.g., cytochrome P450 activity) .

Key Research Gaps and Recommendations

  • Metabolic Stability : The compound’s rapid clearance ( ) necessitates prodrug strategies or PEGylation to enhance plasma stability.
  • Off-Target Effects : SAR studies should prioritize reducing interactions with non-cancer targets (e.g., cardiac ion channels) .
  • Synergistic Combinations : Test with checkpoint inhibitors (e.g., anti-PD-1) to leverage immunomodulatory effects of quinazolinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.